molecular formula C11H20O2 B14356621 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol CAS No. 93824-38-5

2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol

Cat. No.: B14356621
CAS No.: 93824-38-5
M. Wt: 184.27 g/mol
InChI Key: LKFFDIWFIFQXLC-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol is an organic compound characterized by a cyclohexene ring substituted with hydroxymethyl and ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylcyclohex-1-ene with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen and efficient catalysts ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-ol] involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Hydroxymethyl)phenyl]ethan-1-ol
  • 6,6-Dimethylcyclohex-1-en-1-ol

Uniqueness

2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-ol] is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93824-38-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]ethanol

InChI

InChI=1S/C11H20O2/c1-11(2)6-3-4-9(8-13)10(11)5-7-12/h12-13H,3-8H2,1-2H3

InChI Key

LKFFDIWFIFQXLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C1CCO)CO)C

Origin of Product

United States

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